molecular formula C62H70F3N17O15 B15134655 (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B15134655
M. Wt: 1350.3 g/mol
InChI Key: GPUUYIZPODSIMD-OWXBLSBESA-N
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Description

The compound (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid is a complex organic molecule with a highly intricate structure This compound is characterized by multiple amino acid residues linked together, forming a peptide-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically starts with the protection of amino groups to prevent unwanted reactions. This is followed by the coupling of amino acid residues using reagents like carbodiimides or phosphonium salts. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production of such complex molecules often involves automated peptide synthesizers. These machines can perform repetitive coupling and deprotection steps with high efficiency and accuracy. The use of solid-phase synthesis techniques is common, allowing for the easy separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of hydroxyl and indole groups makes it susceptible to oxidation.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is often used as a model peptide to study protein folding and interactions. Its complex structure makes it an excellent candidate for understanding the principles of molecular recognition and binding.

Biology

In biology, it is used to investigate enzyme-substrate interactions and the mechanisms of peptide-based drugs. Its structure mimics natural peptides, making it useful for studying biological processes at the molecular level.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its peptide-like structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique structure can impart specific properties to materials, making them suitable for specialized applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets. The multiple amino acid residues allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. This binding can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
  • **(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Uniqueness

What sets this compound apart from similar ones is its specific sequence of amino acid residues. This unique sequence allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C62H70F3N17O15

Molecular Weight

1350.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C60H69N17O13.C2HF3O2/c61-50(80)27-66-59(89)49-10-5-17-77(49)60(90)47(18-32-11-13-37(79)14-12-32)75-55(85)43(19-33-23-64-40-8-3-1-6-38(33)40)71-52(82)28-67-53(83)45(21-35-25-62-30-68-35)73-58(88)48(29-78)76-56(86)44(20-34-24-65-41-9-4-2-7-39(34)41)72-57(87)46(22-36-26-63-31-69-36)74-54(84)42-15-16-51(81)70-42;3-2(4,5)1(6)7/h1-4,6-9,11-14,23-26,30-31,42-49,64-65,78-79H,5,10,15-22,27-29H2,(H2,61,80)(H,62,68)(H,63,69)(H,66,89)(H,67,83)(H,70,81)(H,71,82)(H,72,87)(H,73,88)(H,74,84)(H,75,85)(H,76,86);(H,6,7)/t42-,43-,44-,45-,46-,47-,48-,49-;/m0./s1

InChI Key

GPUUYIZPODSIMD-OWXBLSBESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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